(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide
Brand Name: Vulcanchem
CAS No.: 328016-27-9
VCID: VC4513852
InChI: InChI=1S/C25H20N2O2/c28-23-16-15-18-9-7-8-14-21(18)22(23)17-26-27-25(29)24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,24,28H,(H,27,29)/b26-17+
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Molecular Formula: C25H20N2O2
Molecular Weight: 380.447

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide

CAS No.: 328016-27-9

Cat. No.: VC4513852

Molecular Formula: C25H20N2O2

Molecular Weight: 380.447

* For research use only. Not for human or veterinary use.

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide - 328016-27-9

Specification

CAS No. 328016-27-9
Molecular Formula C25H20N2O2
Molecular Weight 380.447
IUPAC Name N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2,2-diphenylacetamide
Standard InChI InChI=1S/C25H20N2O2/c28-23-16-15-18-9-7-8-14-21(18)22(23)17-26-27-25(29)24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,24,28H,(H,27,29)/b26-17+
Standard InChI Key WKLBAHUYLGLYHA-YZSQISJMSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide, reflects its core structure:

  • 2-Hydroxynaphthalen-1-yl: A naphthalene derivative with a hydroxyl group at position 2.

  • Methylene bridge: Forms an imine (C=N) bond via condensation between the aldehyde group of 2-hydroxy-1-naphthaldehyde and the hydrazide group.

  • 2,2-Diphenylacetohydrazide: A hydrazide derivative of diphenylacetic acid, contributing steric bulk and potential pharmacophoric features .

The E-configuration of the imine bond is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen, a common feature in Schiff bases derived from ortho-hydroxy aldehydes .

Synthesis and Characterization

Synthetic Route

The synthesis typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,2-diphenylacetohydrazide under reflux in ethanol or methanol, catalyzed by acetic acid :

2-Hydroxy-1-naphthaldehyde+2,2-DiphenylacetohydrazideΔ,EtOH(E)-N’-((2-Hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide+H2O\text{2-Hydroxy-1-naphthaldehyde} + \text{2,2-Diphenylacetohydrazide} \xrightarrow{\Delta, \text{EtOH}} \text{(E)-N'-((2-Hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide} + \text{H}_2\text{O}

Key steps:

  • Aldehyde activation: Protonation of the aldehyde oxygen enhances electrophilicity.

  • Nucleophilic attack: The hydrazide’s amino group attacks the carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration: Elimination of water yields the imine bond .

Analytical Data

While direct data for this compound is limited, analogous Schiff bases provide insights into expected properties:

PropertyValue/DescriptionSource
Molecular FormulaC25_{25}H20_{20}N2_2O2_2
Molecular Weight380.44 g/mol
Melting Point210–215°C (predicted)
UV-Vis (λmax_{\text{max}})290 nm (n→π^*), 340 nm (π→π^*)
IR (cm1^{-1})3250 (O-H), 1630 (C=N), 1680 (C=O)
1^1H NMR (δ ppm)11.2 (s, 1H, OH), 8.5 (s, 1H, N=CH), 7.1–8.3 (m, aromatic)

Pharmacological Activities

Antimicrobial Activity

Schiff bases with naphthol and hydrazide motifs exhibit broad-spectrum antimicrobial effects. For example:

  • Compound 12 (a related benzoxazole-acetohydrazide derivative) showed MIC values of 4 µg/mL against S. aureus and E. coli .

  • The naphthol group enhances membrane permeability, while the hydrazide moiety disrupts bacterial cell wall synthesis .

Metal Chelation

The hydroxyl and imine groups enable coordination with transition metals (e.g., Mn2+^{2+}, VO2+^{2+}), forming complexes with enhanced bioactivity . For instance:

  • Mn(II) complexes of similar Schiff bases showed 2-fold higher antibacterial activity than free ligands .

Structure-Activity Relationships (SAR)

  • Hydroxyl group: Critical for hydrogen bonding with microbial enzymes or DNA .

  • Diphenyl groups: Enhance lipophilicity, improving cell membrane penetration .

  • E-configuration: Favors planar geometry, optimizing interactions with biological targets .

Future Perspectives

  • Optimization: Introduce electron-withdrawing groups (e.g., -NO2_2) at the naphthalene ring to boost cytotoxicity .

  • Formulation: Develop nanoparticle carriers to address solubility limitations.

  • Mechanistic studies: Elucidate targets via proteomics or CRISPR screening.

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